molecular formula C9H10N2OS2 B2927869 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326415-73-9

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2927869
CAS No.: 1326415-73-9
M. Wt: 226.31
InChI Key: BXFOYFNGKIUSNI-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with an ethylsulfanyl group at the 2-position and a methyl group at the 3-position.

Chemical Reactions Analysis

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOYFNGKIUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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